1-Ethoxy-1-oxo-2-propanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-1-oxo-2-propanesulfonic acid is an organic compound with the molecular formula C5H10O5S. It is a sulfonic acid derivative, characterized by the presence of an ethoxy group, a ketone group, and a sulfonic acid group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-1-oxo-2-propanesulfonic acid typically involves the reaction of ethyl acetate with sulfur trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{SO}_3 \rightarrow \text{CH}_3\text{COCH}_2\text{SO}_3\text{H} ]
The reaction is usually conducted at low temperatures to prevent side reactions and to achieve a high yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced monitoring systems ensures consistent product quality and high efficiency. The process may also involve purification steps such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-1-oxo-2-propanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonic acid derivatives.
Scientific Research Applications
1-Ethoxy-1-oxo-2-propanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethoxy-1-oxo-2-propanesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in acid-base reactions, while the ketone and ethoxy groups can undergo nucleophilic and electrophilic reactions. These interactions enable the compound to act as a catalyst or reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with a single methyl group.
Ethanesulfonic acid: Similar structure but lacks the ethoxy and ketone groups.
Propane-1-sulfonic acid: Similar backbone but without the ethoxy and ketone groups.
Uniqueness
1-Ethoxy-1-oxo-2-propanesulfonic acid is unique due to the presence of both an ethoxy group and a ketone group, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various applications, distinguishing it from simpler sulfonic acids.
Properties
CAS No. |
20449-08-5 |
---|---|
Molecular Formula |
C5H10O5S |
Molecular Weight |
182.20 g/mol |
IUPAC Name |
1-ethoxy-1-oxopropane-2-sulfonic acid |
InChI |
InChI=1S/C5H10O5S/c1-3-10-5(6)4(2)11(7,8)9/h4H,3H2,1-2H3,(H,7,8,9) |
InChI Key |
UMCNPUBGDLSUEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.